Product packaging for N,N-dimethylquinoline-8-sulfonamide(Cat. No.:)

N,N-dimethylquinoline-8-sulfonamide

Cat. No.: B277345
M. Wt: 236.29 g/mol
InChI Key: LJAMKFWRPOZWDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-dimethylquinoline-8-sulfonamide is a chemical compound offered for research purposes. It belongs to the class of quinoline-sulfonamide derivatives, which are recognized in scientific literature for their significant potential in various research fields . These compounds are frequently investigated for their unique photophysical properties, including their behavior in absorbance and fluorescence studies, making them candidates for use in sensor development and optoelectronics . Furthermore, quinoline-sulfonamide scaffolds are widely explored in medicinal chemistry research due to a broad spectrum of reported biological activities, such as antibacterial, antifungal, and anticancer effects . The sulfonamide moiety is a key functional group that can influence the electronic characteristics of the molecule and enhance interactions with biological targets . Researchers value this class of compounds for designing new studies in drug discovery and biochemical probing. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2O2S B277345 N,N-dimethylquinoline-8-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

N,N-dimethylquinoline-8-sulfonamide

InChI

InChI=1S/C11H12N2O2S/c1-13(2)16(14,15)10-7-3-5-9-6-4-8-12-11(9)10/h3-8H,1-2H3

InChI Key

LJAMKFWRPOZWDM-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=CC2=C1N=CC=C2

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC2=C1N=CC=C2

Origin of Product

United States

Computational and Theoretical Investigations of N,n Dimethylquinoline 8 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. rsc.org These calculations provide a theoretical framework for understanding molecular stability, reactivity, and spectroscopic characteristics.

The electronic character of N,N-dimethylquinoline-8-sulfonamide is defined by its molecular orbital arrangement and electron density distribution. Key to this understanding are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations for Analogous Sulfonamide Compounds

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference Context
Sulfonamide-Schiff Base-6.15-2.203.95Analysis of a sulfonamide Schiff base derivative using DFT B3LYP/6-311G+(d,p). nih.gov
Sulfapyridine-6.01-1.354.66DFT study on 4-amino-N-[2-pyridinyl] benzene (B151609) sulfonamide (Sulfapyridine). researchgate.net
8-hydroxy-5-nitroquinoline-7.44-3.523.92DFT/B3LYP calculations on a substituted quinoline (B57606). researchgate.net

Note: The data in this table is for illustrative purposes based on similar compounds and does not represent direct calculations on this compound.

Vibrational frequency analysis is a theoretical method used to predict the infrared (IR) and Raman spectra of a molecule. q-chem.com This analysis calculates the frequencies of the fundamental vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms. nih.gov Each calculated frequency can be assigned to a specific functional group, providing a "molecular fingerprint" that aids in structural characterization. q-chem.com

For this compound, key vibrational modes include:

SO₂ Stretching: The sulfonamide group exhibits characteristic symmetric and asymmetric stretching vibrations. In related sulfonamides, these bands are theoretically predicted and experimentally found in the regions of approximately 1334-1345 cm⁻¹ (asymmetric) and 1186-1252 cm⁻¹ (symmetric). nih.gov

S-N Stretching: The stretch for the sulfur-nitrogen bond is typically observed at lower frequencies, around 930-940 cm⁻¹. nih.govmdpi.com

Quinoline Ring Vibrations: The C=C and C-N stretching vibrations within the quinoline ring system appear in the 1650-1200 cm⁻¹ range. researchgate.net

Theoretical calculations often yield harmonic frequencies that are systematically higher than experimental values. Therefore, scaling factors are commonly applied to the calculated wavenumbers to improve agreement with experimental data. researchgate.net

Table 2: Characteristic Calculated Vibrational Frequencies for Sulfonamide and Quinoline Moieties

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Reference Functional Group
Asymmetric SO₂ Stretch~1330 - 1350Sulfonamide nih.gov
Symmetric SO₂ Stretch~1180 - 1260Sulfonamide nih.gov
S-N Stretch~930 - 940Sulfonamide nih.govmdpi.com
C=C/C=N Ring Stretch~1200 - 1650Quinoline researchgate.net

Molecular Docking and Dynamics Simulations in Research Contexts

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to the active site of another (a receptor, typically a protein). mdpi.com This method is crucial in drug discovery for screening potential inhibitors. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time, providing insights into its dynamic behavior in a simulated physiological environment. peerj.commdpi.com

Quinoline-8-sulfonamide (B86410) derivatives have been explored as potential inhibitors for various protein targets. One notable example is their investigation as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a protein considered an attractive therapeutic target for cancer. mdpi.com In a study involving PKM2, molecular docking was used to predict how these compounds bind to the protein's active site. mdpi.com

A critical finding from this research relates directly to the N,N-dimethyl substitution. The parent quinoline-8-sulfonamide scaffold was observed to interact with the PKM2 active site. However, the study noted that adding a methyl group to the sulfonamide nitrogen, which would form N-methyl or this compound, results in a steric clash with the oxygen atom of the amino acid residue Leu353. mdpi.com This steric hindrance explains the observed lack of activity for the methylated analogue in that specific context. mdpi.com

MD simulations on similar ligand-protein systems are used to assess the stability of the docked pose. nih.gov Key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored over the simulation time (e.g., nanoseconds) to see if the complex remains in a stable conformation. plos.org

Table 3: Summary of Molecular Docking Insights for Quinoline-8-Sulfonamide Derivatives with PKM2

Ligand FeatureTarget ProteinKey Interacting ResidueInteraction Type/OutcomeReference
Sulfonamide OxygenPKM2 (PDB: 4G1N)Tyr390Hydrogen Bond Acceptance mdpi.com
Quinoline MoietyPKM2 (PDB: 4G1N)Phe26, Leu394, Leu27, Met30Apolar/Hydrophobic Interaction mdpi.com
N-Methyl Substitution on SulfonamidePKM2 (PDB: 4G1N)Leu353Steric Clash, leading to inactivity mdpi.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional conformation of this compound and the non-covalent interactions it forms are crucial for its physical properties and biological activity. Analysis of the parent compound, quinoline-8-sulfonamide, provides a valuable baseline for understanding the effects of N,N-dimethylation.

In the crystal structure of quinoline-8-sulfonamide, the molecule adopts a specific conformation stabilized by a significant intramolecular hydrogen bond. nih.govnih.gov An N-H···N interaction occurs between one of the hydrogen atoms of the sulfonamide NH₂ group and the nitrogen atom of the quinoline ring, forming a stable six-membered ring structure known as a graph-set motif S(6). nih.govresearchgate.net This intramolecular bond restricts the rotational freedom of the sulfonamide group relative to the quinoline ring.

However, in This compound , this specific intramolecular hydrogen bond cannot exist. The substitution of both amine protons with methyl groups removes the hydrogen bond donor capability of the sulfonamide nitrogen. This fundamental change allows for greater conformational freedom around the C8-S bond, and the preferred orientation of the dimethylsulfonamide group will be dictated by a balance of steric effects and other weaker interactions.

Intermolecular interactions also differ significantly between the two compounds. Crystalline quinoline-8-sulfonamide forms inversion dimers through pairs of intermolecular N-H···O hydrogen bonds, where the remaining NH proton of one molecule interacts with a sulfonyl oxygen of a neighboring molecule. nih.govnih.gov These dimers are further associated through π-π stacking interactions between the quinoline rings of adjacent dimers. nih.gov

For this compound, the absence of the N-H donor precludes the formation of these strong, directional hydrogen bonds. Its intermolecular interactions in a condensed phase would be dominated by weaker forces such as C-H···O contacts, dipole-dipole interactions, and the persistent π-π stacking of the aromatic quinoline systems.

Table 4: Comparison of Key Interactions in Quinoline-8-sulfonamide and its N,N-dimethyl Derivative

Interaction TypeQuinoline-8-sulfonamideThis compound
Intramolecular H-BondPresent (N-H···N, S(6) motif) nih.govresearchgate.netAbsent
Intermolecular H-BondPresent (N-H···O, forms dimers) nih.govAbsent (cannot act as H-bond donor)
π-π StackingPresent (between quinoline rings) nih.govExpected to be present
Other Interactionsvan der Waals forcesvan der Waals, Dipole-Dipole, C-H···O interactions

Reactivity Profiles and Reaction Mechanisms of N,n Dimethylquinoline 8 Sulfonamide

Nucleophilic and Electrophilic Reactivity of the Quinoline (B57606) Moiety

The quinoline ring system is a bicyclic heteroaromatic compound that exhibits a reactivity profile analogous to both pyridine (B92270) and naphthalene. The presence of the nitrogen atom deactivates the pyridine ring towards electrophilic attack while activating it for nucleophilic substitution, particularly at positions 2 and 4. pharmaguideline.comquimicaorganica.org Conversely, the carbocyclic benzene (B151609) ring is more susceptible to electrophilic substitution, which preferentially occurs at positions 5 and 8. pharmaguideline.com

In N,N-dimethylquinoline-8-sulfonamide, the sulfonamide group at the C8 position significantly influences this inherent reactivity. As a strongly electron-withdrawing and deactivating group, the -SO₂N(CH₃)₂ moiety reduces the electron density of the benzene ring, making electrophilic aromatic substitution more challenging compared to unsubstituted quinoline. Despite this deactivation, electrophilic substitution, if forced, would still be directed to the 5- and 7-positions.

The pyridine ring's susceptibility to nucleophilic attack, especially at positions 2 and 4, remains a key feature. Halogenated quinolines at these positions readily undergo nucleophilic substitution via an addition-elimination mechanism. quimicaorganica.org While the title compound is not halogenated, this underlying reactivity is fundamental to the quinoline scaffold. Furthermore, the lone pair of electrons on the quinoline nitrogen allows it to act as a base or nucleophile, reacting with acids to form quaternary salts. pharmaguideline.com

Transformations Involving the Sulfonamide Group

The sulfonamide functional group is a robust and versatile moiety, central to many transformations involving this compound. The most fundamental reaction is its own formation from a sulfonyl chloride precursor.

Formation via Nucleophilic Substitution: The synthesis of this compound is achieved through the reaction of quinoline-8-sulfonyl chloride with dimethylamine. In this reaction, the highly electrophilic sulfur atom of the sulfonyl chloride is attacked by the nucleophilic dimethylamine, leading to the formation of a stable sulfonamide bond and the elimination of hydrochloric acid. evitachem.comrsc.org This is a standard method for preparing a wide array of N-substituted sulfonamides.

A general procedure involves dissolving quinoline-8-sulfonyl chloride in a suitable solvent like dichloromethane (B109758), cooling the mixture, and then adding the amine, often in the presence of a base like pyridine to neutralize the HCl byproduct. rsc.org The reaction progress is typically monitored by thin-layer chromatography. rsc.org

Reactant 1Reactant 2BaseSolventTemperatureProductReference
Quinoline-8-sulfonyl chlorideSubstituted AminesPyridineDichloromethane10 °C to RTQuinoline-8-sulfonamide (B86410) derivatives rsc.org
8-Quinolinesulfonyl chlorideL-prolineK₂CO₃THF/Water50 °C(S)-1-(quinolin-8-ylsulfonyl)proline nih.gov
8-Quinolinesulfonyl chlorideAmmonia (B1221849)--45 °CQuinoline-8-sulfonamide

Table 1: Representative Conditions for Sulfonamide Formation

Further Transformations: While the S-N bond in sulfonamides is generally stable, it can be cleaved under certain reductive or hydrolytic conditions. More commonly, the sulfonamide moiety is used as a platform for further functionalization in medicinal chemistry. Palladium-catalyzed cross-coupling reactions, for instance, are powerful methods for forming C-N bonds and have been applied to sulfonamides to create complex drug candidates. acs.org

Coordination Chemistry of N,n Dimethylquinoline 8 Sulfonamide As a Ligand

Ligand Design and Metal Complex Formation

N,N-dimethylquinoline-8-sulfonamide is a derivative of 8-aminoquinoline (B160924), a well-known chelating agent. The design of this ligand, featuring a quinoline (B57606) ring and a sulfonamide group, provides multiple coordination sites. The nitrogen atom of the quinoline ring and the nitrogen or oxygen atoms of the sulfonamide group can coordinate with a metal ion, forming stable chelate rings. nih.gov The synthesis of such quinoline-sulfonamide ligands is typically straightforward, often involving the reaction of 8-aminoquinoline with a corresponding sulfonyl chloride. giqimo.comnih.gov

The formation of metal complexes with this compound and its analogues is generally achieved by reacting the ligand with a metal salt, such as a metal acetate (B1210297) or chloride, in a suitable solvent like methanol. nih.govnih.gov This process can lead to the formation of mononuclear, binuclear, or even polymeric complexes, depending on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. semanticscholar.orgresearchgate.net For instance, the reaction of N-(quinolin-8-yl)-4-chlorobenzenesulfonamide with metal acetates of Cu(II), Co(II), and Cd(II) or zinc chloride results in the formation of the corresponding metal complexes. nih.govnih.gov

Coordination Modes and Geometries in Metal Complexes

The versatility of this compound as a ligand is evident in its various coordination modes and the resulting geometries of the metal complexes.

Quinoline-Nitrogen and Sulfonamide-Oxygen/Nitrogen Coordination

The primary coordination sites of this compound and related ligands are the nitrogen atom of the quinoline ring and one of the heteroatoms of the sulfonamide group. Deprotonation of the sulfonamide nitrogen atom upon reaction with a metal ion facilitates coordination through both the quinoline nitrogen and the sulfonamide nitrogen. giqimo.com This bidentate coordination is a common feature in many of its metal complexes. nih.gov

In some instances, a sulfonamide oxygen atom may also participate in coordination, acting as a weak donor. This is particularly observed in complexes where the metal ion seeks a higher coordination number. nih.gov For example, in a polymeric Cu(II) complex with a related sulfonamide ligand, the sulfonamide group acts as a bridge, coordinating to one copper ion through its nitrogen atoms and to another via an oxygen atom. semanticscholar.org

The coordination geometry around the metal center is influenced by the nature of the metal ion and the stoichiometry of the complex. Tetrahedral, square planar, square pyramidal, and octahedral geometries have all been observed. For example, a Co(II) complex with N-(quinolin-8-yl)-4-chlorobenzenesulfonamide exhibits a tetrahedral coordination geometry. nih.gov In contrast, a Zn(II) complex with 8-quinolinesulfonamide was found to have a trigonal bipyramidal arrangement. nih.gov

Chelation Effects

The formation of a stable chelate ring upon coordination is a key feature of this compound and its analogues. wikipedia.org The simultaneous binding of the quinoline nitrogen and the sulfonamide nitrogen or oxygen to a metal ion results in a thermodynamically more stable complex compared to coordination with monodentate ligands. wikipedia.org This "chelate effect" is a driving force in the formation of these metal complexes. wikipedia.org

The size of the chelate ring influences the stability and structure of the complex. For 8-sulfonamidoquinoline ligands, coordination typically results in the formation of a five-membered chelate ring. nih.gov This ring size is generally favorable for creating stable metal complexes.

Research into Specific Metal Complexes (e.g., Zn(II), Cu(II), Co(II), Cd(II))

Extensive research has been conducted on the coordination of this compound and its derivatives with various divalent metal ions, including zinc(II), copper(II), cobalt(II), and cadmium(II). nih.govnih.govnih.govnih.gov These studies have provided valuable insights into the structural and spectroscopic properties of the resulting complexes.

Table 1: Selected Metal Complexes of Quinoline-8-sulfonamide (B86410) Derivatives and their Coordination Geometries

Metal IonLigandCoordination GeometryReference
Co(II)N-(quinolin-8-yl)-4-chloro-benzenesulfonamideTetrahedral nih.gov
Cu(II)N-(quinolin-8-yl)-4-chloro-benzenesulfonamideDistorted Square Planar/Tetrahedral nih.govnih.gov
Zn(II)8-quinolinesulfonamideTrigonal Bipyramidal nih.gov
Cd(II)N-(quinolin-8-yl)-4-chloro-benzenesulfonamideNot explicitly stated, but complex formed nih.govnih.gov
Ni(II)8-quinolinesulfonamideOctahedral uol.edu.pk

Zinc(II) Complexes: Zn(II) complexes of quinoline-sulfonamides have been of particular interest due to their potential as fluorescent sensors. nih.gov A Zn(II) complex with 8-quinolinesulfonamide, for instance, was characterized by a trigonal bipyramidal geometry where the zinc ion is coordinated to four nitrogen atoms from two sulfonamide ligands and one nitrogen atom from an ammonia (B1221849) molecule. nih.gov

Copper(II) Complexes: Copper(II) complexes with these ligands have been widely studied, often exhibiting distorted geometries due to the Jahn-Teller effect. giqimo.com The coordination environment around the Cu(II) ion in complexes with N-quinolin-8-yl-sulfonamide derivatives can range from square planar to tetrahedral. nih.gov

Cobalt(II) Complexes: Cobalt(II) complexes of quinoline-sulfonamides often adopt a tetrahedral coordination geometry, as seen in the complex with N-(quinolin-8-yl)-4-chloro-benzenesulfonamide. nih.gov The magnetic and spectroscopic properties of these complexes are consistent with this geometry. rsc.org

Cadmium(II) Complexes: Cadmium(II) has also been shown to form complexes with quinoline-sulfonamide ligands, although detailed structural characterization is less common in the literature compared to other first-row transition metals. nih.govnih.gov

Catalytic Applications of this compound Metal Complexes in Asymmetric Synthesis

While the primary focus of research on this compound metal complexes has been on their structural and biological properties, there is growing interest in their potential catalytic applications, particularly in asymmetric synthesis. Chiral ligands are crucial for inducing enantioselectivity in catalytic reactions, and the quinoline-sulfonamide scaffold can be readily modified to incorporate chiral centers.

The use of chiral ligands in combination with transition metals, such as palladium and copper, is a well-established strategy for asymmetric catalysis. nih.govnih.gov For instance, chiral Pd catalysts have been successfully employed in the enantioselective synthesis of N-C axially chiral compounds. nih.gov Although direct catalytic applications of this compound itself are not extensively documented in the provided search results, the broader class of quinoline and sulfonamide-containing ligands shows significant promise.

For example, chiral P,N ligands, which share some structural motifs with quinoline-sulfonamides, are an important class of ligands for asymmetric catalysis. rsc.org Furthermore, copper-catalyzed reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have been used to synthesize derivatives of quinoline-8-sulfonamides for biological applications, highlighting the compatibility of this scaffold with catalytic systems. mdpi.com The development of chiral this compound derivatives and their metal complexes could therefore open new avenues for enantioselective transformations.

Supramolecular Chemistry of N,n Dimethylquinoline 8 Sulfonamide

Host-Guest Complexation Studies

Binding Mechanisms and Energetics

There is no available research data concerning the binding mechanisms or the energetics of host-guest complexes involving N,N-dimethylquinoline-8-sulfonamide. Studies on other sulfonamides have shown their capacity to act as guests for macrocyclic hosts like cyclodextrins and calixarenes, driven by a combination of hydrophobic and hydrogen-bonding interactions. For example, the complexation of various sulfonamides with p-sulfonatocalix[n]arenes has been studied, revealing the formation of 1:1 host-guest complexes. mdpi.com However, the specific binding affinities and thermodynamic parameters for this compound remain undetermined.

Influence of Host and Guest Structure on Recognition

The influence of host and guest structure on molecular recognition is a fundamental aspect of supramolecular chemistry. The quinoline (B57606) ring in this compound could offer a site for π-π stacking interactions, while the dimethylsulfonamide group could engage in hydrogen bonding or act as a bulky substituent influencing the geometry of complexation. Research on related quinoline-8-sulfonamide (B86410) derivatives has focused on their biological activity as enzyme inhibitors rather than their supramolecular complexation behavior. mdpi.com The specific interplay between the structural features of this compound and potential host molecules is a subject that requires future investigation.

Self-Assembly and Nanostructure Formation

The self-assembly of molecules into well-defined nanostructures is a key area of supramolecular chemistry. While the self-assembly of various sulfonamides and quinoline derivatives has been reported, leading to the formation of structures like nanotubes and vesicles, there are no specific studies on the self-assembly properties of this compound. researchgate.netnih.gov The potential for this molecule to self-assemble through hydrogen bonding via its sulfonamide group or π-π stacking of the quinoline rings is plausible but remains experimentally unverified.

Stimuli-Responsive Supramolecular Systems

Stimuli-responsive materials, which can change their properties in response to external triggers such as pH, light, or temperature, are of great interest. nih.govnih.gov The quinoline moiety is known to be pH-responsive, and this property has been exploited in the design of "smart" materials. It is conceivable that supramolecular systems incorporating this compound could exhibit stimuli-responsive behavior. However, there is currently no published research demonstrating or exploring such properties for this specific compound.

Applications of N,n Dimethylquinoline 8 Sulfonamide in Chemical Sensing and Advanced Materials Research

Development of Fluorescent Chemosensors

Fluorescent chemosensors are molecules designed to signal the presence of specific chemical species through a change in their fluorescence properties. bohrium.com N,N-dimethylquinoline-8-sulfonamide and its derivatives have proven to be excellent platforms for the creation of these sensors, particularly for the detection of metal ions. nih.govmdpi.com

Mechanisms of Fluorescence Sensing

The fluorescence sensing capabilities of this compound-based sensors are rooted in several photophysical mechanisms. These mechanisms govern how the interaction between the sensor molecule and the target analyte translates into a measurable change in fluorescence. Key mechanisms include:

Photoinduced Electron Transfer (PET): In the absence of the target analyte, the fluorescence of the quinoline (B57606) fluorophore can be quenched by an electron transfer process from a donor part of the molecule. Upon binding to the analyte, this PET process can be inhibited, leading to a significant enhancement of fluorescence. rsc.orgnih.gov

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the chelating site of the sensor, which often involves the nitrogen atom of the quinoline ring and the sulfonamide group, can rigidify the molecular structure. This increased rigidity reduces non-radiative decay pathways, resulting in an increase in fluorescence intensity. nih.gov

Internal Charge Transfer (ICT): The binding of an analyte can alter the electron distribution within the sensor molecule, modifying the intramolecular charge transfer characteristics. mdpi.comnih.gov This change in the ICT state can lead to shifts in the emission wavelength, allowing for ratiometric sensing. nih.gov

These mechanisms are often intertwined, and the dominant process depends on the specific design of the chemosensor and the nature of the analyte. bohrium.com

Selectivity and Sensitivity in Metal Ion Detection (e.g., Zn²⁺)

A significant area of research has focused on the use of this compound derivatives for the selective and sensitive detection of metal ions, with a particular emphasis on zinc (Zn²⁺). nih.govmdpi.comrsc.org Zinc is an essential element in many biological processes, and its detection is of great importance. mdpi.comsemanticscholar.org

Chemosensors based on the 8-sulfonamidoquinoline framework have demonstrated a strong increase in fluorescence upon binding to Zn²⁺. nih.gov The selectivity for Zn²⁺ over other biologically relevant metal ions is a critical feature. This selectivity arises from the specific coordination geometry and electronic properties of the Zn²⁺ ion, which favorably interact with the binding pocket created by the quinoline and sulfonamide groups. nih.gov For instance, some sensors exhibit a high affinity for Zn²⁺, forming stable 1:1 or 2:1 complexes, leading to a pronounced fluorescence response. mdpi.comrsc.org The sensitivity of these sensors can be very high, with some designs capable of detecting Zn²⁺ at nanomolar concentrations. science.gov

Chemosensor Derivative Target Ion Observed Fluorescence Change Detection Limit
8-sulfonamidoquinoline based sensorsZn²⁺Strong fluorescence increaseNot specified
4-methyl-2-((quinolin-6-ylimino)methyl)phenol (6-QMP)Al³⁺, Zn²⁺97-fold and 79-fold emission intensity enhancement, respectivelyNot specified
N-((quinolin-8-yl)methylene)acetohydrazideZn²⁺High selectivity and fluorescence enhancement89.3 nM

This table presents data on the performance of various quinoline-based fluorescent chemosensors for metal ion detection.

Design Principles for Tunable Fluorescence Responses

The ability to tune the fluorescence response of this compound-based chemosensors is a key aspect of their design. By strategically modifying the molecular structure, researchers can control the sensor's selectivity, sensitivity, and the nature of the fluorescence signal. Key design principles include:

Modification of the Sulfonamide Group: Altering the substituents on the sulfonamide nitrogen can influence the sensor's binding affinity and selectivity for different metal ions.

Introduction of Additional Coordinating Groups: Incorporating other donor atoms into the molecular framework can create a more specific binding pocket for the target analyte, enhancing selectivity.

Functionalization of the Quinoline Ring: Adding electron-donating or electron-withdrawing groups to the quinoline ring can modulate the photophysical properties of the fluorophore, leading to changes in emission wavelength and quantum yield. nih.gov This allows for the development of ratiometric sensors that provide a more reliable signal by measuring the ratio of fluorescence intensities at two different wavelengths. nih.gov

Research into Other Sensing Modalities

While fluorescence sensing is the most prominent application, research has explored other sensing modalities for this compound derivatives. These include colorimetric sensing, where a color change visible to the naked eye occurs upon analyte binding. rsc.org This offers a simple and rapid method for qualitative or semi-quantitative analysis. Furthermore, the electrochemical properties of these compounds suggest their potential use in the development of electrochemical sensors, although this area remains less explored.

Potential in Advanced Materials Research

The unique properties of this compound and its derivatives also position them as promising candidates for applications in advanced materials research. The quinoline moiety is known for its ability to form stable complexes with various metals, and the sulfonamide group can participate in hydrogen bonding. nih.gov These characteristics can be exploited in the following areas:

Functional Polymers: Incorporation of this compound units into polymer chains could lead to materials with metal-sensing capabilities or unique photophysical properties.

Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of these compounds suggests their potential use as emissive materials or dopants in the emissive layer of OLEDs. Further research into their electroluminescent properties is warranted.

Metal-Organic Frameworks (MOFs): The ability of the quinoline and sulfonamide groups to coordinate with metal ions makes them suitable as organic linkers in the construction of MOFs. These materials could have applications in gas storage, catalysis, and sensing.

Research Perspectives and Future Directions in N,n Dimethylquinoline 8 Sulfonamide Chemistry

Innovations in Synthetic Methodologies

The synthesis of quinoline-8-sulfonamide (B86410) derivatives is an active area of research, with new methods aiming for higher efficiency, sustainability, and molecular diversity. researchgate.net Traditional synthesis involves the reaction of 8-quinolinesulfonyl chloride with a suitable amine. mdpi.com For N,N-dimethylquinoline-8-sulfonamide, this would typically involve reacting 8-quinolinesulfonyl chloride with dimethylamine.

Innovations are moving beyond this basic transformation. Modern synthetic strategies focus on multi-component reactions and the use of advanced catalytic systems to streamline the synthesis of complex quinoline (B57606) derivatives. researchgate.net For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction has been successfully employed to create more complex structures starting from a quinoline-8-sulfonamide core bearing an alkyne group. mdpi.com This "click chemistry" approach offers high yields and functional group tolerance, allowing for the facile introduction of diverse molecular fragments. mdpi.com

Furthermore, palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-nitrogen bonds, represent another frontier. acs.org These methods could be adapted for the direct arylation or alkylation of the quinoline ring system in sulfonamide precursors, offering alternative pathways to functionalized derivatives. Research is also exploring greener synthetic approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents and reusable catalysts, to reduce the environmental impact of these chemical processes. researchgate.netnih.gov Ruthenium and manganese-based catalysts are being used for the N-alkylation of primary sulfonamides, a methodology that could potentially be adapted for the synthesis of this compound precursors. organic-chemistry.org

Advanced Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its development in various applications. While standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry remain fundamental for confirming molecular structure, advanced methods are providing deeper insights. nih.govresearchgate.net

Single-crystal X-ray diffraction is particularly powerful, as it provides unambiguous information about the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. nih.govnih.gov For example, studies on the parent quinoline-8-sulfonamide have revealed how molecules self-assemble into dimers and polymeric chains through hydrogen bonding and π-π stacking interactions. nih.gov Although the N,N-dimethyl substitution precludes the classic N-H···O hydrogen bonds seen in primary sulfonamides, X-ray analysis can elucidate weaker C-H···O interactions and the precise nature of π-π stacking, which are critical for understanding its supramolecular behavior.

Computational chemistry, particularly Density Functional Theory (DFT), is an increasingly indispensable tool used alongside experimental techniques. researchgate.net DFT calculations can predict geometric structures, vibrational frequencies (for comparison with FTIR spectra), and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. researchgate.net This analysis helps to understand charge transfer interactions within the molecule and its potential reactivity. researchgate.net

Exploration of Novel Coordination Architectures

The quinoline-8-sulfonamide scaffold is an excellent ligand for coordinating with metal ions, a property that is retained in its N,N-dimethyl derivative. The nitrogen atom of the quinoline ring and an oxygen atom from the sulfonamide group can act as a bidentate chelating agent, forming stable complexes with a variety of metals. nih.govgiqimo.com Research into the coordination chemistry of related quinoline-sulfonamides has shown the formation of complexes with Ni(II), Cu(II), Co(II), Zn(II), and Cd(II). nih.govgiqimo.com

Future research is focused on using this compound to build novel and complex coordination architectures, such as metal-organic frameworks (MOFs) and coordination polymers. The steric bulk of the two methyl groups on the sulfonamide nitrogen, compared to a primary sulfonamide, can influence the geometry and dimensionality of the resulting coordination network. This could lead to the formation of unique topologies with tailored pore sizes and functionalities. These novel materials are of interest for their potential applications in gas storage, separation, and heterogeneous catalysis. Studies have shown that the specific metal ion and the ligand structure dictate the final geometry, which can range from tetrahedral to octahedral. nih.gov

Expanding Supramolecular Applications

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. nih.gov The parent quinoline-8-sulfonamide molecule is known to form one-dimensional polymeric structures through a combination of N-H···O hydrogen bonds and π-π stacking between the quinoline rings. nih.gov

In this compound, the absence of the sulfonamide N-H donor proton changes the landscape of intermolecular interactions. This directs research towards exploring other, weaker interactions, such as C-H···O bonds and van der Waals forces, and how they, in conjunction with π-π stacking, can be used to engineer specific supramolecular assemblies. The design of novel supramolecular synthons—reliable and reproducible recognition patterns between functional groups—is a key goal in crystal engineering. science.gov By understanding and controlling these interactions, it may be possible to create new cocrystals and materials with specific optical or electronic properties. The ability of the quinoline moiety to participate in π-stacking remains a powerful tool for directing the self-assembly of these molecules into ordered, functional structures.

Emerging Roles in Catalysis Research

While this compound is not a catalyst itself, it holds significant potential as a ligand in transition metal catalysis. The bidentate N,O-coordination motif is a common feature in successful catalyst design. The electronic properties of the quinoline ring and the steric hindrance provided by the N,N-dimethyl group can be fine-tuned to influence the activity and selectivity of a metal center.

An emerging application is the use of related sulfonamide-based ligands in photocatalysis. nih.gov Recent studies have shown that sulfonamides can be activated under photocatalytic conditions to generate sulfonyl radicals, which are versatile intermediates for forming new chemical bonds. nih.gov While this work has focused on using the sulfonamide as a reactive handle, the this compound ligand could be used to create photocatalysts where the ligand itself helps to mediate the light-harvesting and electron-transfer processes. Furthermore, iridium complexes stabilized by similar silyl-quinoline-based ligands have shown high efficiency in catalytic reactions, suggesting a promising avenue for the application of this compound in designing new catalytic systems. researchgate.net

Q & A

Q. What are the standard synthetic routes for N,N-dimethylquinoline-8-sulfonamide?

The synthesis typically involves chlorosulfonation of 8-methoxyquinoline followed by amination with dimethylamine. Key steps include:

  • Chlorosulfonation : Reacting 8-methoxyquinoline with chlorosulfonic acid (ClSO₃H) to form the sulfonyl chloride intermediate.
  • Amination : Treating the intermediate with dimethylamine in anhydrous acetonitrile, using triethylamine as an acid scavenger. Yields are optimized by controlling stoichiometry and reaction temperature (20°C, 2 hours) .

Table 1: Synthetic Conditions

StepReagentsSolventTemperatureTimeYield (%)
1ClSO₃HNeatRT1 h85–90
2(CH₃)₂NH, Et₃NAcetonitrile20°C2 h70–75

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Confirms substituent positions on the quinoline core (e.g., dimethylamino protons at δ 2.8–3.1 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 265.08 for C₁₁H₁₃N₂O₂S) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, with typical R-factors < 0.05 .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Enzyme inhibition : Acts as a scaffold for inhibitors targeting kinases, proteases, or histone-modifying enzymes (e.g., LSD1 in cancer) .
  • Antibacterial activity : Derivatives show MIC values < 10 μM against S. aureus via disruption of bacterial membrane integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound synthesis?

  • Flow reactors : Enhance mixing and heat transfer for chlorosulfonation, reducing side products .
  • Automated platforms : Enable precise control of amine addition rates, improving reproducibility .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns isolates the product at >98% purity .

Q. What strategies are employed to analyze structure-activity relationships (SAR) of this compound derivatives?

  • Substituent variation : Compare analogs with thiophene vs. furan rings (e.g., thiophene enhances π-stacking with enzyme active sites) .
  • Electron-withdrawing groups : Nitro or halogen substituents at the quinoline 5-position increase binding affinity by 2–3 fold .

Table 2: SAR of Key Derivatives

DerivativeSubstituentIC₅₀ (LSD1 Inhibition, μM)
A-NO₂ (5-position)0.45
B-Cl (5-position)0.78
C-OCH₃ (8-position)1.20

Q. How do computational methods contribute to understanding the biological targets of this compound?

  • Molecular docking : Predicts binding poses with LSD1 (PDB: 2HKO), identifying key hydrogen bonds with Asp375 and Tyr761 .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns, highlighting hydrophobic interactions with Phe682 .

Q. What methodologies resolve contradictions in solubility data for sulfonamide derivatives like this compound?

  • Ternary phase diagrams : Map solubility in DMSO/water mixtures, revealing optimal ratios (e.g., 30% DMSO for in vitro assays) .
  • Hansen solubility parameters : Predict compatibility with PEG-based formulations to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.